molecular formula C14H22N4O3 B12510531 Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate

Cat. No.: B12510531
M. Wt: 294.35 g/mol
InChI Key: GIHFUWYGGUNZCV-UHFFFAOYSA-N
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Description

®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and an aminopyrazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Aminopyrazine Moiety: The aminopyrazine group can be introduced via a nucleophilic substitution reaction, where a halogenated pyrazine derivative reacts with the piperidine intermediate.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is investigated for its potential to treat various diseases. Its interactions with enzymes and receptors are of particular interest in the development of drugs for conditions such as cancer and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and sensors.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrazine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate: Lacks the ®-configuration, which can affect its biological activity and interactions.

    tert-Butyl 3-((6-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate: Contains a chlorine atom instead of an amino group, leading to different chemical reactivity and biological properties.

    tert-Butyl 3-((6-methylpyrazin-2-yl)oxy)piperidine-1-carboxylate: The presence of a methyl group can influence the compound’s steric and electronic properties.

Uniqueness

®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

tert-butyl 3-(6-aminopyrazin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHFUWYGGUNZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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